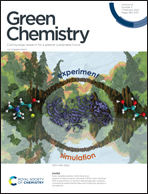From green innovations in oligopeptide to oligonucleotide sustainable synthesis: differences and synergies in TIDES chemistry
Green Chemistry Pub Date: 2023-01-02 DOI: 10.1039/D2GC04547H
Abstract
The growing market for therapeutic peptides and oligonucleotides (TIDES) draws attention towards their manufacture, aiming at efficient and sustainable productive processes in view of the predicted massive application of these molecules in several therapeutic areas in the near future. A comparative assessment of the principal innovations in the synthesis of these molecules is described herein, with a major focus on solid-phase synthesis (SPS), describing particularly the less-explored field of solid-phase oligonucleotide synthesis (SPOS). A head-to-head analysis of SPS techniques applied to peptides and oligonucleotides was performed, highlighting the strengths and weaknesses of these iterative synthetic approaches. The green innovations introduced in solid-phase peptide synthesis (SPPS), namely reduction or replacement with greener alternatives of solvents and reagents, and implementations in purification techniques, were reviewed and projected to potential targets and sustainable practices in modern SPOS, including their application in P(V) chemistry for the synthesis of stereopure oligonucleotides. By a comparative analysis, the key elements for the development of overall green procedures for oligonucleotide manufacturing were emphasized. In addition, due to the intrinsically more sustainable profile of liquid-phase synthetic techniques (LPS), recent advancements in the field reported for both TIDES were analyzed to prove the industrial interest in the manufacturing of these classes of molecules, underlining the importance of investment and modernization in the development of stronger and greener synthetic pathways.

Recommended Literature
- [1] Highly thermostable lanthanide metal–organic frameworks exhibiting unique selectivity for nitro explosives†
- [2] Predictive proteochemometric models for kinases derived from 3D protein field-based descriptors†‡
- [3] Fluorescent probes for selective determination of trace level Al3+: recent developments and future prospects
- [4] Linear and nonlinear photophysics and bioimaging of an integrin-targeting water-soluble fluorenylprobe†
- [5] Front cover
- [6] Immunological quantitative detection of dicofol in medicinal materials†
- [7] Construction of muscle-like metallo-supramolecular polymers from a pillar[5]arene-based [c2]daisy chain†
- [8] Bioinspired coating of TiO2 nanoparticles with antimicrobial polymers by Cu(0)-LRP: grafting to vs. grafting from†
- [9] Front cover
- [10] The involvement of triplet states in the isomerization of retinaloids†

Journal Name:Green Chemistry
Research Products
-
CAS no.: 102153-44-6
-
CAS no.: 19394-61-7









